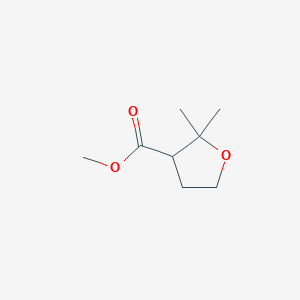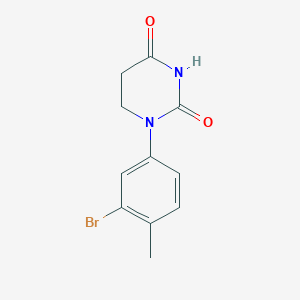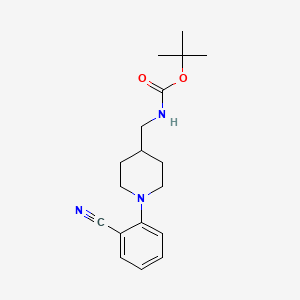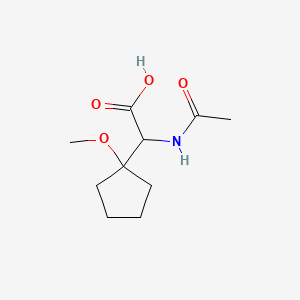
2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid
説明
2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid is an organic compound that belongs to the class of dinitrophenyl derivatives. These compounds are known for their applications in various fields, including analytical chemistry and biochemistry. The presence of the dinitrophenyl group imparts unique chemical properties to the molecule, making it useful in different scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate amino acid derivative. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The process involves the formation of a hydrazone intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the dinitrophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro groups.
科学的研究の応用
2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid is widely used in scientific research due to its unique properties:
Analytical Chemistry: It is used as a derivatization reagent for the detection and quantification of amino acids and peptides in high-performance liquid chromatography (HPLC).
Biochemistry: The compound is employed in the study of enzyme kinetics and protein structure by forming stable derivatives with amino acids.
作用機序
The mechanism of action of 2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid involves its interaction with amino groups in proteins and peptides. The dinitrophenyl group acts as an electron-withdrawing group, facilitating the formation of stable derivatives. This interaction can affect the structure and function of proteins, making it useful in various biochemical assays .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds in organic chemistry.
Uniqueness
2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid is unique due to its specific structure, which combines the properties of dinitrophenyl derivatives with those of amino acids. This combination allows it to be used in a wide range of applications, from analytical chemistry to biochemistry and medicine.
特性
IUPAC Name |
2-(2,4-dinitroanilino)-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-3-7(2)11(12(16)17)13-9-5-4-8(14(18)19)6-10(9)15(20)21/h4-7,11,13H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZSORDQCDENOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937094 | |
| Record name | N-(2,4-Dinitrophenyl)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26289-29-2, 1655-56-7 | |
| Record name | NSC96418 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Isoleucine,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dinitrophenyl)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13490977.png)

![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)


![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)








